molecular formula C13H16N2O3 B5153586 N-[2-(ethenyloxy)ethyl]-N'-(3-methylphenyl)ethanediamide

N-[2-(ethenyloxy)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B5153586
M. Wt: 248.28 g/mol
InChI Key: CDVVAYGBKRQGDK-UHFFFAOYSA-N
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Description

N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide is a chemical compound with a complex structure that includes both an ethylenediamide backbone and functional groups such as an ethenyloxy group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves the reaction of 3-methylphenylamine with 2-chloroethyl vinyl ether in the presence of a base to form the intermediate N-[2-(ethenyloxy)ethyl]-3-methylphenylamine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethenyloxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides and ethers.

Scientific Research Applications

N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(ethenyloxy)ethyl]-N’-(2-methoxyphenyl)ethanediamide
  • N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylphenyl)ethanediamide
  • N-[2-(4-chlorophenyl)ethyl]-N’-(3-methylphenyl)ethanediamide

Uniqueness

N-[2-(ethenyloxy)ethyl]-N’-(3-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxy group allows for unique reactivity, while the 3-methylphenyl group contributes to its potential biological activity.

Properties

IUPAC Name

N-(2-ethenoxyethyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-18-8-7-14-12(16)13(17)15-11-6-4-5-10(2)9-11/h3-6,9H,1,7-8H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVVAYGBKRQGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCOC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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